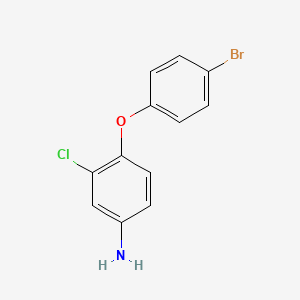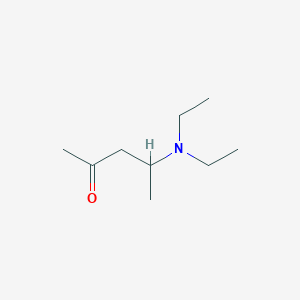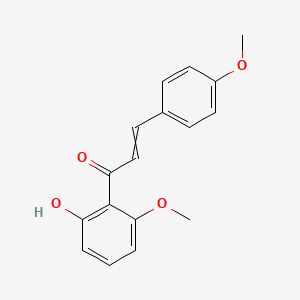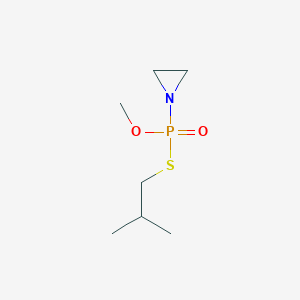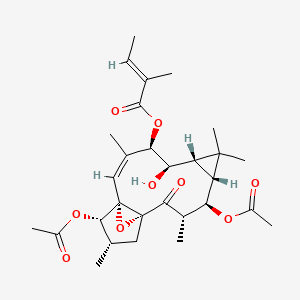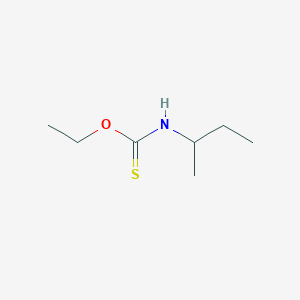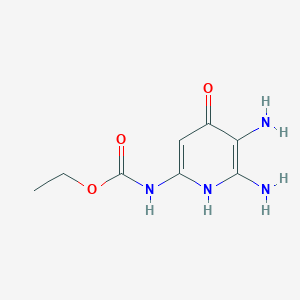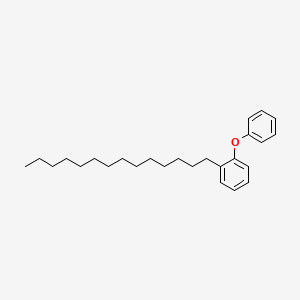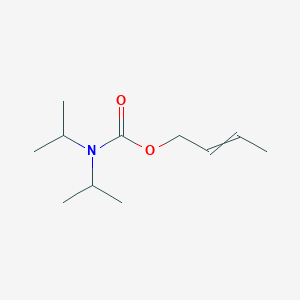
But-2-en-1-yl dipropan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-en-1-yl dipropan-2-ylcarbamate is an organic compound with the molecular formula C14H30N2O2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a but-2-en-1-yl group and a dipropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-en-1-yl dipropan-2-ylcarbamate typically involves the reaction of but-2-en-1-ol with dipropan-2-ylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:
But-2-en-1-ol+Dipropan-2-ylcarbamoyl chloride→But-2-en-1-yl dipropan-2-ylcarbamate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
But-2-en-1-yl dipropan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with ketone or aldehyde groups, while reduction may produce amine derivatives.
Scientific Research Applications
But-2-en-1-yl dipropan-2-ylcarbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein modification.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of but-2-en-1-yl dipropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites on enzymes, leading to inhibition of enzyme activity. This mechanism is similar to that of other carbamate-based inhibitors used in medicine.
Comparison with Similar Compounds
But-2-en-1-yl dipropan-2-ylcarbamate can be compared with other similar compounds, such as:
But-1-enyl N,N-di(propan-2-yl)carbamate: This compound has a similar structure but with a different alkyl group attached to the carbamate.
Tert-butyl ®-(1-(1H-indol-3-yl)propan-2-yl)carbamate: This compound contains an indole group instead of a but-2-en-1-yl group, leading to different chemical properties and applications.
Properties
CAS No. |
81555-24-0 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
but-2-enyl N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C11H21NO2/c1-6-7-8-14-11(13)12(9(2)3)10(4)5/h6-7,9-10H,8H2,1-5H3 |
InChI Key |
KKQOADXIBVMQMT-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14410794.png)

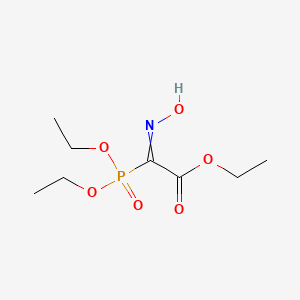
![5-Methylidenespiro[3.5]nonan-1-one](/img/structure/B14410804.png)
